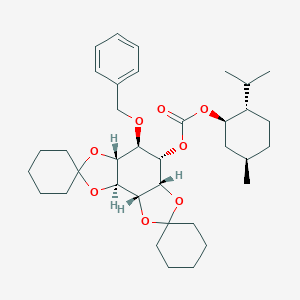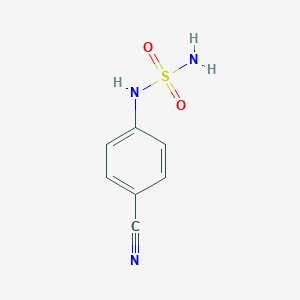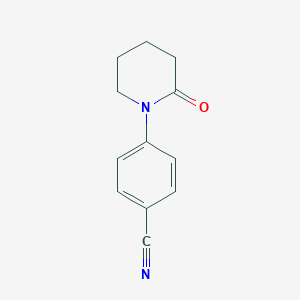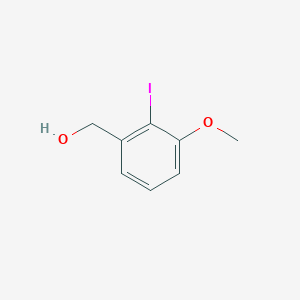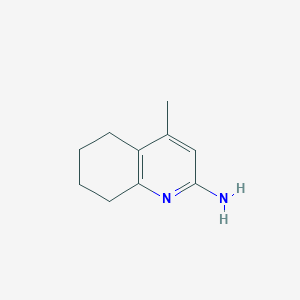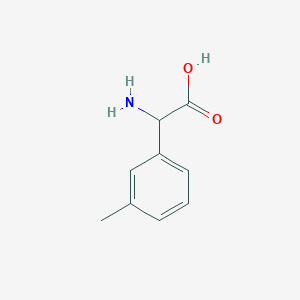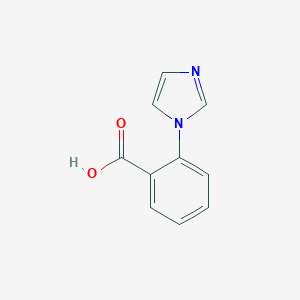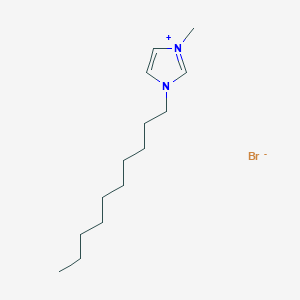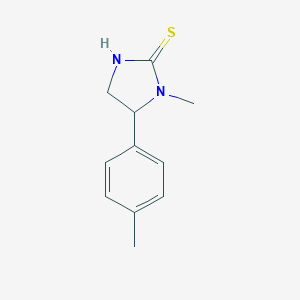
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione, also known as MIT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Scientific Research Applications
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione has been used in a variety of scientific research applications, including studies on the effects of oxidative stress, inflammation, and apoptosis. It has also been used as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines. 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione has been shown to have a variety of biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione in lab experiments is its ability to reduce oxidative stress and inflammation, which can be useful in studying various biological processes. However, one limitation of using 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione is its potential toxicity at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions for further research on 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione, including studies on its potential use as a treatment for various diseases, such as cancer and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione and its potential side effects at different concentrations. Additionally, the development of new synthesis methods for 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione could lead to the production of more potent and effective compounds for use in scientific research.
Synthesis Methods
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione can be synthesized using a variety of methods, including the reaction of 4-methylbenzylamine with thiourea in the presence of a base, or the reaction of 4-methylbenzyl isothiocyanate with ammonia. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
properties
CAS RN |
186424-12-4 |
|---|---|
Product Name |
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione |
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-methyl-5-(4-methylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-8-3-5-9(6-4-8)10-7-12-11(14)13(10)2/h3-6,10H,7H2,1-2H3,(H,12,14) |
InChI Key |
PBVUYLHTHWWOJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CNC(=S)N2C |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNC(=S)N2C |
synonyms |
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



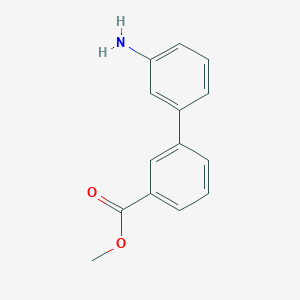
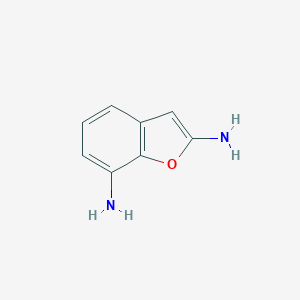
![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)
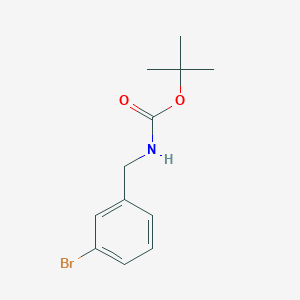
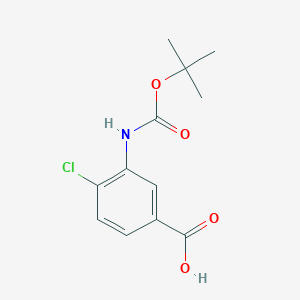
![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)
